N-Acetyl-5-benzyloxytryptamine

Vue d'ensemble

Description

N-Acetyl-5-benzyloxytryptamine is a derivative of melatonin, a hormone that regulates circadian rhythms. This compound binds to the receptor for melatonin, which is a protein coupled to the membrane, and activates various biological processes . It is a high-quality reagent used in the synthesis of complex compounds and has applications in pharmaceutical testing .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of N-Acetyl-5-benzyloxytryptamine typically involves the acetylation of 5-benzyloxytryptamine. One common method includes the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as 4-dimethylaminopyridine (4-DMAP). The reaction is carried out in a solvent like dichloromethane at a controlled temperature of 5-10°C for 1-2 hours .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of safer solvents like ethanol instead of dichloromethane has been explored to reduce environmental impact and improve safety .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-5-benzyloxytryptamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of N-acetyl-5-benzyloxyindole.

Reduction: Formation of N-acetyl-5-hydroxytryptamine.

Substitution: Formation of N-acetyl-5-methoxytryptamine.

Applications De Recherche Scientifique

Circadian Rhythm Regulation

NABT is recognized for its role in regulating circadian rhythms. It activates the TrkB receptor in a circadian manner, influencing mood and sleep patterns. Research indicates that NABT exhibits antidepressant effects through this mechanism, which is particularly relevant for conditions associated with circadian rhythm disruptions .

Therapeutic Potential

NABT has been investigated for its potential therapeutic applications in several areas:

- Sleep Disorders : Due to its melatonin-like properties, NABT is being studied for treating sleep disorders linked to melatonin deficiency.

- Neurological Disorders : Its neuroprotective effects are being explored in the context of various neurological diseases, where it may help mitigate oxidative stress and inflammation .

Case Studies and Research Findings

Several studies have documented the effects of NABT on biological systems:

- A study demonstrated that NABT significantly activates TrkB receptors, leading to enhanced neuronal survival and growth factor signaling, which could be beneficial for neurodegenerative conditions .

- Another investigation highlighted the compound's potential to alleviate symptoms associated with seasonal affective disorder by modulating melatonin levels and improving mood regulation .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a building block for synthesizing complex organic molecules |

| Circadian Rhythm | Regulates circadian rhythms by activating TrkB receptors |

| Sleep Disorders | Potential treatment for sleep disorders related to melatonin deficiency |

| Neurological Disorders | Investigated for neuroprotective effects against oxidative stress and inflammation |

Mécanisme D'action

N-Acetyl-5-benzyloxytryptamine exerts its effects by binding to melatonin receptors, which are G-protein coupled receptors. This binding activates a cascade of intracellular signaling pathways, leading to various physiological responses. The compound’s primary molecular targets are the melatonin receptors MT1 and MT2, which are involved in the regulation of sleep-wake cycles and other circadian rhythms .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetyl-5-methoxytryptamine: Another derivative of melatonin with similar biological activities.

5-Benzyloxytryptamine: A precursor in the synthesis of N-Acetyl-5-benzyloxytryptamine.

N-Acetyl-5-hydroxytryptamine: A product of the reduction of this compound.

Uniqueness

This compound is unique due to its specific binding affinity to melatonin receptors and its potential therapeutic applications in regulating circadian rhythms. Its benzyloxy group provides a distinct chemical structure that differentiates it from other melatonin derivatives .

Activité Biologique

N-Acetyl-5-benzyloxytryptamine (NABT), a derivative of serotonin, has garnered attention for its potential biological activities, particularly in neuropharmacology and oncology. This article provides a comprehensive overview of the biological activity of NABT, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

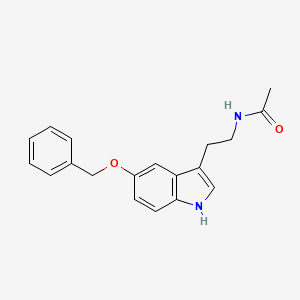

NABT is chemically characterized as an acetylated form of 5-benzyloxytryptamine. Its structural formula can be represented as follows:

This compound is a member of the tryptamine family, which is known for its interactions with serotonin receptors and other neuropharmacological targets.

NABT exhibits several mechanisms of action that contribute to its biological activity:

- Melatonin Receptor Agonism : NABT acts as an agonist at melatonin receptors (MT1, MT2, and MT3), which are G protein-coupled receptors involved in regulating circadian rhythms and sleep patterns .

- TrkB Receptor Activation : Research indicates that NABT can activate the TrkB receptor independent of neurotrophins or MT3 receptors. This activation is significant for its antidepressant effects, which are mediated through TrkB signaling pathways .

- Antioxidant Properties : NABT demonstrates antioxidant effects, providing neuroprotection against oxidative stress and potentially mitigating neurodegenerative processes .

- Neuroprotective Effects : The compound has been shown to protect neurons from β-amyloid-induced toxicity, suggesting its potential role in Alzheimer's disease management .

Antidepressant Effects

NABT has been investigated for its antidepressant-like effects in various animal models. Studies have shown that it can produce behavioral changes indicative of antidepressant activity, such as increased locomotion and reduced despair behavior in forced swim tests. This effect appears to be mediated through TrkB-dependent pathways, highlighting its therapeutic potential for mood disorders .

Anticancer Potential

The anticancer properties of NABT have also been explored. It has been noted to inhibit tumor growth in various cancer models by modulating pathways involved in cell proliferation and apoptosis. For instance, studies involving xenograft models have demonstrated that NABT can reduce tumor volume and alter VEGF expression, a key factor in angiogenesis .

Summary of Biological Activities

Case Studies

- Antidepressant Activity : In a study using TrkB F616A knockin mice, NABT was administered at a dosage of 20 mg/kg. The results indicated a significant increase in TrkB phosphorylation compared to control groups treated with serotonin or melatonin alone .

- Cancer Treatment : In xenograft studies involving human cancer cells implanted in immunocompromised mice, NABT demonstrated a marked reduction in tumor growth rates when administered alongside standard chemotherapeutic agents like Taxol and 5-FU .

Propriétés

IUPAC Name |

N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14(22)20-10-9-16-12-21-19-8-7-17(11-18(16)19)23-13-15-5-3-2-4-6-15/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFDZJCKTLWFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340325 | |

| Record name | N-Acetyl-5-benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194196 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68062-88-4 | |

| Record name | N-Acetyl-5-benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.